An In-depth Technical Guide to Boc-NH-ethyl-SS-propionic acid: A Heterobifunctional Crosslinker for Advanced Drug Development
An In-depth Technical Guide to Boc-NH-ethyl-SS-propionic acid: A Heterobifunctional Crosslinker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-ethyl-SS-propionic acid is a heterobifunctional and cleavable crosslinking reagent that is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Its chemical architecture, featuring a Boc-protected amine, a disulfide bond, and a terminal carboxylic acid, offers a versatile platform for the controlled and sequential attachment of molecules.
The tert-butyloxycarbonyl (Boc) protecting group provides a stable shield for the primary amine, which can be readily removed under acidic conditions. This allows for a multi-step conjugation strategy. The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins and peptides. The core of its functionality lies in the disulfide bond, which is designed to be stable in the systemic circulation but is susceptible to cleavage in the reducing intracellular environment, facilitating the targeted release of a conjugated payload.
This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for utilizing Boc-NH-ethyl-SS-propionic acid in research and drug development.
Core Compound Data
A summary of the key chemical and physical properties of Boc-NH-ethyl-SS-propionic acid is presented in the table below. This data is essential for designing and executing successful conjugation experiments.
| Property | Value |
| Chemical Formula | C10H19NO4S2[1] |
| Molecular Weight | 281.4 g/mol [1] |
| CAS Number | 485800-27-9[1] |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DCM, DMF[1] |
| Storage | -20°C, protect from moisture[1] |
Mechanism of Action in Antibody-Drug Conjugates
In the context of ADCs, Boc-NH-ethyl-SS-propionic acid serves as a linker to connect a cytotoxic payload to a monoclonal antibody. The mechanism of action for an ADC utilizing this disulfide linker involves a series of steps from systemic circulation to intracellular payload release.
The disulfide bond in the linker remains stable in the bloodstream, where the concentration of reducing agents is low. Upon reaching the target cell, the ADC binds to its specific antigen and is internalized through endocytosis. Inside the cell, the higher concentration of glutathione (B108866) leads to the cleavage of the disulfide bond, releasing the cytotoxic payload to exert its therapeutic effect.
Experimental Protocols
The following protocols provide a general framework for the use of Boc-NH-ethyl-SS-propionic acid in the synthesis of bioconjugates. These are based on established methods for similar linkers and should be optimized for specific applications.
Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid on the linker using EDC and NHS to form a reactive NHS ester, followed by conjugation to a payload containing a primary amine.
Materials:
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Boc-NH-ethyl-SS-propionic acid
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Amine-containing payload (e.g., small molecule drug)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Reverse-phase HPLC for purification
Procedure:
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Activation of the Linker:
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Dissolve Boc-NH-ethyl-SS-propionic acid in anhydrous DMF or DMSO.
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Add 1.5 equivalents of NHS and 1.2 equivalents of EDC.
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Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
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Conjugation to the Payload:
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Dissolve the amine-containing payload in the reaction buffer.
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Add the activated linker solution to the payload solution. A molar excess of the activated linker is recommended.
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Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
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Quenching and Purification:
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Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
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Purify the Boc-linker-payload conjugate by reverse-phase HPLC.
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Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
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Purified Boc-linker-payload conjugate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
Procedure:
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Dissolve the purified Boc-linker-payload conjugate in DCM.
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Add an equal volume of TFA to the solution.
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Incubate at room temperature for 30-60 minutes.
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Remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
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The resulting deprotected linker-payload should be used immediately in the next conjugation step.
Protocol 3: Conjugation to a Thiol-Containing Biomolecule (e.g., Reduced Antibody)
This protocol outlines the conjugation of the deprotected linker-payload to a biomolecule with available thiol groups. For antibodies, this often requires the reduction of interchain disulfide bonds.
Materials:
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Deprotected linker-payload
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Thiol-containing biomolecule (e.g., reduced antibody)
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Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
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Size-Exclusion Chromatography (SEC) column for purification
Procedure:
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Preparation of the Biomolecule: If necessary, reduce the disulfide bonds of the antibody using a reducing agent like TCEP. Remove the reducing agent using a desalting column.
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Conjugation:
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Dissolve the deprotected linker-payload in the conjugation buffer.
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Add the deprotected linker-payload solution to the reduced antibody solution. The molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
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Purification:
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Purify the final conjugate using an SEC column to remove excess linker-payload and other small molecules.
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Protocol 4: In Vitro Cleavage of the Disulfide Bond
This protocol describes a method to assess the cleavage of the disulfide bond in the presence of a reducing agent.
Materials:
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Purified bioconjugate
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Reducing agent (e.g., Dithiothreitol (DTT) or Glutathione (GSH))
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Cleavage Buffer (e.g., PBS, pH 7.4)
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Analytical method for monitoring cleavage (e.g., HPLC, SDS-PAGE)
Procedure:
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Dissolve the purified conjugate in the cleavage buffer.
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Add the reducing agent to the desired final concentration (e.g., 1-10 mM DTT or GSH).
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Incubate the reaction at 37°C.
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At various time points, take aliquots of the reaction mixture and analyze them to monitor the cleavage of the conjugate and the release of the payload.
Quantitative Data
Specific quantitative data for Boc-NH-ethyl-SS-propionic acid, such as precise conjugation efficiencies and cleavage kinetics, are not extensively available in the public domain. The performance of this linker will be influenced by the specific biomolecule and payload being conjugated, as well as the reaction conditions. However, data from similar disulfide linkers can provide valuable insights.
| Parameter | Typical Range/Observation for Disulfide Linkers | Factors to Consider |
| Conjugation Efficiency | Highly variable, can exceed 80% with optimization. | Purity of reagents, pH, reaction time, molar ratios of reactants. |
| Cleavage Half-life (in 1 mM GSH) | Can range from minutes to hours. | Steric hindrance around the disulfide bond can increase stability and prolong the half-life. |
| Plasma Stability | Generally stable, but some premature cleavage can occur. | Steric hindrance can improve plasma stability by reducing susceptibility to thiol-disulfide exchange with plasma components. |
| Drug-to-Antibody Ratio (DAR) | Typically aimed for 2-4 for optimal efficacy and safety. | Can be controlled by adjusting the molar ratio of the linker-payload to the antibody during conjugation. |
Conclusion
Boc-NH-ethyl-SS-propionic acid is a valuable tool for researchers and drug developers in the field of bioconjugation. Its heterobifunctional nature, combined with a cleavable disulfide bond, allows for the construction of sophisticated bioconjugates with controlled payload release. While specific quantitative data for this particular linker is limited, the provided protocols and general principles for disulfide linkers offer a solid foundation for its successful implementation in the development of targeted therapeutics. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final conjugate are crucial for achieving desired outcomes.
